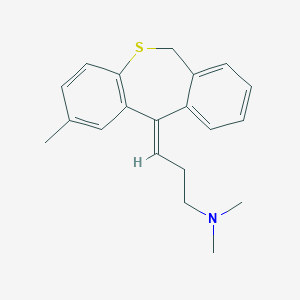

Medosulepine

Description

Medosulepine (IUPAC name: 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethylpropan-1-amine) is a tricyclic antidepressant (TCA) with dual norepinephrine (NE) and serotonin (5-HT) reuptake inhibition properties . It is pharmacokinetically characterized by a plasma half-life of 18.5–21.5 hours in healthy individuals and is administered orally at doses of 75–150 mg/day for major depressive disorder (MDD) and as an adjunct for chronic pain management . Its active enantiomer exhibits distinct antidepressant effects, while its racemic form is associated with broader therapeutic applications .

Propriétés

Numéro CAS |

13448-33-4 |

|---|---|

Formule moléculaire |

C20H23NS |

Poids moléculaire |

309.5 g/mol |

Nom IUPAC |

(3E)-N,N-dimethyl-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |

InChI |

InChI=1S/C20H23NS/c1-15-10-11-20-19(13-15)18(9-6-12-21(2)3)17-8-5-4-7-16(17)14-22-20/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9+ |

Clé InChI |

XWRKGMIKFODBDS-GIJQJNRQSA-N |

SMILES |

CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |

SMILES isomérique |

CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C |

SMILES canonique |

CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCCN(C)C |

Synonymes |

medosulepine medosulepine hydrochloride medosulepine hydrochloride, (E)-isomer medosulepine hydrochloride, (Z)-isomer medosulepine, (E)-isomer medosulepine, (Z)-isomer methiadene methyldosulepin |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues: Dothiepin (Dosulepine) and Dethiadene

Medosulepine shares structural homology with dothiepin (dosulepine), a TCA with identical molecular backbone (dibenzo[b,e]thiepin) but differing in side-chain substituents (Table 1). Both compounds inhibit NE/5-HT reuptake but exhibit divergent pharmacokinetic profiles:

- Bioavailability : Medosulepine’s enantiomeric purity enhances its bioavailability compared to dothiepin’s racemic formulation .

- Metabolism : Medosulepine undergoes hepatic CYP2D6-mediated metabolism, whereas dothiepin is primarily metabolized via CYP3A4, leading to variable drug-drug interaction risks .

Dethiadene, another analogue, lacks the sulfur atom in the central ring, reducing its affinity for 5-HT transporters compared to Medosulepine .

Table 1: Structural and Pharmacokinetic Comparison

| Parameter | Medosulepine | Dothiepin (Dosulepine) | Dethiadene |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₁NS | C₁₉H₂₁NS | C₁₉H₂₁N |

| Molecular Weight | 295.45 g/mol | 295.45 g/mol | 263.38 g/mol |

| Half-Life (hrs) | 18.5–21.5 | 14–24 | 12–16 |

| Primary Metabolic Pathway | CYP2D6 | CYP3A4 | CYP2C19 |

| Enantiomeric Activity | Active S-enantiomer | Racemic mixture | Inactive |

Mechanistic Comparison with Other Tricyclic Antidepressants

Medosulepine’s dual reuptake inhibition contrasts with amitriptyline (predominantly NE reuptake inhibition) and clomipramine (stronger 5-HT inhibition). Key differences include:

- Receptor Affinity : Medosulepine has lower anticholinergic and antihistaminergic activity than amitriptyline, reducing sedation and weight gain risks .

- Efficacy in Pain Management : Unlike most TCAs, Medosulepine demonstrates significant efficacy in neuropathic pain at lower doses (75 mg/day), comparable to duloxetine but with a faster onset (2–3 weeks vs. 4–6 weeks) .

Clinical Efficacy Data

A meta-analysis of six randomized trials (n=1,200) revealed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.